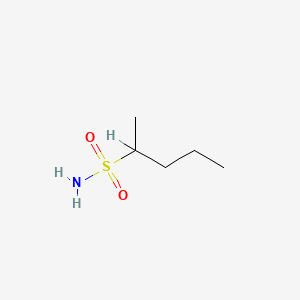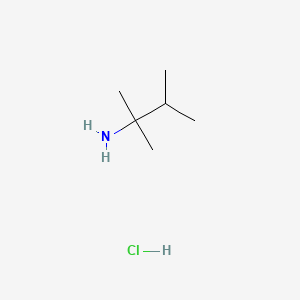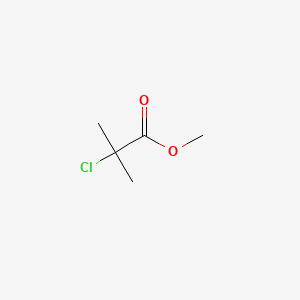
2,4-Dicyanoaniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,4-Dicyanoaniline and its derivatives has been explored through various methods, including microwave-promoted multicomponent reactions, which offer a facile route to polysubstituted derivatives. These methods highlight the compound's versatility and potential for modification in synthetic chemistry (Cui, Lin, & Wang, 2005). Additionally, a one-pot synthesis approach has been developed, further underscoring the efficiency and adaptability of synthesizing this compound derivatives for various applications (Kudale et al., 2019).
Molecular Structure Analysis
Research into the molecular structure of this compound derivatives reveals significant insights. For example, studies have shown that these compounds can exhibit strong fluorescence in both aqueous and nonaqueous environments, suggesting unique structural features that influence their photophysical behavior (Oshima, Yoshihara, & Tobita, 2006). Crystal structure analysis further provides a deep understanding of their molecular geometry and intermolecular interactions, critical for designing materials with desired optical properties (Zhang et al., 2007).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including its use in synthesizing fluorescent materials and as a building block for complex molecular architectures. Its reactivity with different reagents under various conditions underscores its versatility in organic synthesis and potential in creating novel materials (Plass et al., 2021).
Physical Properties Analysis
The physical properties of this compound, such as its solubility in different solvents and fluorescence behavior, are crucial for its application in material science. Studies have shown that dicyanoanilines are highly fluorescent in both aqueous and nonaqueous environments, indicating their potential use in optical applications and as fluorescent probes (Oshima, Yoshihara, & Tobita, 2006).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and interactions with various chemical groups, are pivotal for its functionality in synthesis and material applications. Its ability to undergo various chemical reactions enables the creation of a wide range of derivatives with diverse properties and applications, from photophysical studies to material synthesis (Cui, Lin, & Wang, 2005).
Wissenschaftliche Forschungsanwendungen
Photophysical Properties
2,4-Dicyanoaniline has been studied for its unique photophysical properties. Oshima et al. (2006) investigated the fluorescence characteristics of dicyanoanilines, including this compound, in different solvents. They found that dicyanoanilines are highly fluorescent in both aqueous and nonaqueous environments, suggesting potential applications in fluorescence-based technologies (Oshima, Yoshihara, & Tobita, 2006).
Electronic Absorption Spectra
Griffiths and Roozpeikar (1976) synthesized dicyano-derivatives of 4-diethylaminoazobenzene, including compounds with a this compound structure. They analyzed the absorption spectra, contributing valuable information on the electronic effects of cyano-groups in these compounds (Griffiths & Roozpeikar, 1976).
Potential for OLEDs
Plass et al. (2021) explored the use of 2,6-dicyanoaniline derivatives for organic light-emitting diodes (OLEDs). They highlighted the strong fluorescence and tunable properties of these compounds, making them promising candidates for future optoelectronic devices (Plass et al., 2021).
Synthesis and Photophysical Properties
Kudale et al. (2019) developed a method for synthesizing novel 4-alkyl-3-aryl-2,6-dicyanoanilines, demonstrating their photophysical properties. These compounds, closely related to this compound, showed potential for both photophysical and biological applications (Kudale et al., 2019).
Fluorescent Polysubstituted Compounds
Cui et al. (2005) developed a parallel synthesis method for polysubstituted 2,6-dicyanoanilines, revealing compounds with high fluorescence quantum yields. This research opens up possibilities for this compound derivatives in various applications requiring strong fluorescence (Cui, Lin, & Wang, 2005).
Cell Imaging Applications
Pisal et al. (2017) synthesized 2,6-dicyanoanilines with heterocyclic substituents and tested them for cell imaging applications. They found thatsome of these molecules selectively stain the cytoplasm of cells, but not the nucleus. This property could make them valuable in biological and medical research for cell imaging applications (Pisal et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-aminobenzene-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMNLGOBXWTQRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173291 | |
| Record name | 2,4-Dicyanoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19619-22-8 | |
| Record name | 4-Amino-1,3-benzenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19619-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dicyanoaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019619228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dicyanoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dicyanoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-Dicyanoaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLX5WT26UB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1266357.png)



